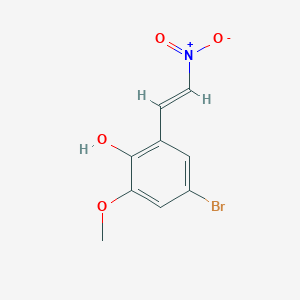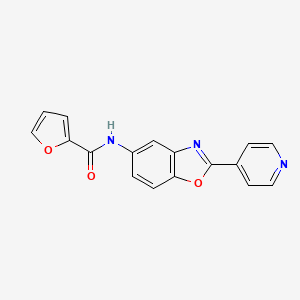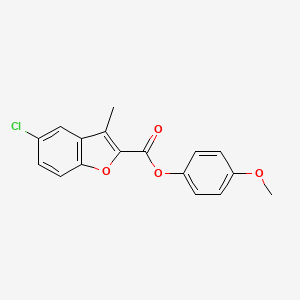![molecular formula C16H15FN2O3S B5719954 N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5719954.png)
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The presence of both fluorine and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents like dichloromethane or ethanol, and the process may require refluxing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
化学反应分析
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, using reagents like sodium methoxide or potassium cyanide.
科学研究应用
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
作用机制
The mechanism of action of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The presence of the fluorine atom enhances its ability to penetrate cell membranes, increasing its efficacy. Additionally, the methoxy groups may contribute to its binding affinity and specificity .
相似化合物的比较
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide can be compared with other benzamide derivatives, such as:
N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide: This compound has similar structural features but lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide: The presence of a methyl group instead of a fluorine atom can alter its physical and chemical properties, potentially affecting its applications.
These comparisons highlight the unique aspects of this compound, particularly its enhanced reactivity and potential biological activities due to the presence of the fluorine atom.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-10-7-8-13(14(9-10)22-2)18-16(23)19-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPRWMVGAILTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)
![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine](/img/structure/B5719909.png)


![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)

![N-[(2,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5719976.png)
